molecular formula C13H17NO5S2 B6505140 methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate CAS No. 1421490-65-4

methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate

Cat. No.: B6505140
CAS No.: 1421490-65-4
M. Wt: 331.4 g/mol
InChI Key: GSPSCWHKDUPQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{3-oxa-9-azabicyclo[331]nonane-9-sulfonyl}thiophene-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure and functional groups

Mechanism of Action

Target of Action

The primary targets of the compound “methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate” are currently unknown. The compound is structurally similar to 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one , which is found in the root bark of Punica granatum L., Punicaceae . .

Mode of Action

Given its structural similarity to other azabicycloalkane alkaloids , it may interact with its targets in a similar manner.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate typically involves multiple steps, starting with the formation of the core bicyclic structure. One common approach is to start with a suitable bicyclic precursor, such as 9-oxa-9-azabicyclo[3.3.1]nonane, and then introduce the thiophene and sulfonyl groups through a series of reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of sulfonamides or esters.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. Its structural features may make it suitable for targeting specific biological pathways or receptors.

Industry: In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

  • Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate: Similar bicyclic structure but lacks the sulfonyl group.

  • Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate: Similar core structure but different functional groups.

Uniqueness: Methyl 3-{3-oxa-9-azabicyclo[33

This comprehensive overview highlights the importance and versatility of methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 3-(3-oxa-9-azabicyclo[3.3.1]nonan-9-ylsulfonyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S2/c1-18-13(15)12-11(5-6-20-12)21(16,17)14-9-3-2-4-10(14)8-19-7-9/h5-6,9-10H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPSCWHKDUPQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2C3CCCC2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.